2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
Overview
Description
Synthesis Analysis
Imidazole derivatives, including those structurally related to 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole, have been synthesized through various methods. The Debus-Radziszewski imidazole synthesis is a notable method, alongside novel approaches developed for efficient and versatile synthesis of imidazole derivatives, reflecting ongoing interest and innovation in this area (Tran et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences their chemical behavior and interaction capabilities. The structural analysis often involves spectroscopic methods and quantum chemistry to understand the electronic configuration, molecular geometry, and potential sites for reactivity (L. Larina, 2023).
Chemical Reactions and Properties
Chemical reactions involving imidazole derivatives can be highly varied, including functionalization, complexation with metals, and participation in coupling reactions. These reactions underscore the versatility of imidazole derivatives as intermediates in organic synthesis and their potential in medicinal chemistry and material science applications (R. Rossi et al., 2014).
Physical Properties Analysis
The physical properties of imidazole derivatives like 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure, specifically the substituents attached to the imidazole ring and their spatial arrangement (Giovanna Li Petri et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity of protons, and coordination capabilities with metals, define the applications of imidazole derivatives in catalysis, organic synthesis, and as ligands in coordination chemistry. The presence of nitrogen atoms and the ability to participate in hydrogen bonding significantly contribute to these properties (L. Zhilitskaya et al., 2021).
Scientific Research Applications
Pyrrolidine in Drug Discovery
- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis and Application of Pyrrolo[1,2-a]imidazoles
- Application Summary : Pyrrolo[1,2-a]imidazoles are valuable synthetic blocks and have a wide spectrum of biological activity . Depending on the degree of saturation, dihydropyrrolo[1,2-a]imidazoles, tetrahydropyrrolo[1,2-a]imidazoles, and perhydropyrrolo[1,2-a]imidazoles may be distinguished .
- Methods of Application : The review summarizes the literature data on the synthesis and some aspects of application of pyrrolo[1,2-a]imidazoles . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .
- Results or Outcomes : The review provides a comprehensive generalization and systematization of the data on the synthesis methods, use in organic synthesis, and medical and biological studies of hydrogenated pyrrolo[1,2-a]imidazoles .
Pyrrolidine Derivatives as Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Application Summary : RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . A new series of cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of RORγt .
- Methods of Application : The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of these derivatives .
- Results or Outcomes : The study showed that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis of 2,5-Diphenyl-2,5,6,7-Tetrahydro-3H-Pyrrolo[1,2-a]Imidazole
- Application Summary : 2,5-Diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole is a valuable synthetic block with potential biological activity .
- Methods of Application : The synthesis of this compound was achieved through the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg(II)–EDTA system . The introduction of chiral aminoethylpyrrolidine into this reaction made it possible to obtain an optically pure analog of the compound .
- Results or Outcomes : The synthesis resulted in an optically pure analog of 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole in 45% yield .
Pyrrolidine Derivatives as Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Application Summary : RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . A new series of cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of RORγt .
- Methods of Application : The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of these derivatives .
- Results or Outcomes : The study showed that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis of 2,5-Diphenyl-2,5,6,7-Tetrahydro-3H-Pyrrolo[1,2-a]Imidazole
- Application Summary : 2,5-Diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole is a valuable synthetic block with potential biological activity .
- Methods of Application : The synthesis of this compound was achieved through the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg(II)–EDTA system . The introduction of chiral aminoethylpyrrolidine into this reaction made it possible to obtain an optically pure analog of the compound .
- Results or Outcomes : The synthesis resulted in an optically pure analog of 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole in 45% yield .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWCRIKVVODMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426286 | |
Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
CAS RN |
120161-06-0 | |
Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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